(3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl) acetate
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Overview
Description
(3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl) acetate is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields. Coumarins are benzopyrone derivatives and are widely found in nature, particularly in green plants, fungi, and bacteria
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl) acetate typically involves the acylation of a coumarin derivative. One common method includes the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with an appropriate acyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in a solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for coumarin derivatives, including this compound, often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
(3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl) acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, quinones, and dihydro derivatives, which can have different biological and chemical properties .
Scientific Research Applications
(3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl) acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly for its anticoagulant and anticancer activities.
Industry: Utilized in the production of perfumes and fabric conditioners due to its pleasant aroma
Mechanism of Action
The mechanism of action of (3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl) acetate involves its interaction with various molecular targets and pathways. For instance, its anticoagulant activity is attributed to its ability to inhibit vitamin K epoxide reductase, an enzyme crucial for blood clotting. Its anticancer properties may involve the inhibition of microtubule polymerization and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- (4-Ethyl-2-oxochromen-7-yl) furan-2-carboxylate
- (4-Methyl-2-oxochromen-7-yl) furan-2-carboxylate
- 1-Hydroxy-3,9-dimethyl-7,8,9,10-tetrahydrobenzocbenzopyran-6-one
Uniqueness
(3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl) acetate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
(3-ethyl-4,8-dimethyl-2-oxochromen-7-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-5-11-8(2)12-6-7-13(18-10(4)16)9(3)14(12)19-15(11)17/h6-7H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIYUMSWZMROQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OC(=O)C)C)OC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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